molecular formula C14H16N2O2 B14210903 1-Benzyl-6-propan-2-ylpyrimidine-2,4-dione CAS No. 821795-64-6

1-Benzyl-6-propan-2-ylpyrimidine-2,4-dione

Cat. No.: B14210903
CAS No.: 821795-64-6
M. Wt: 244.29 g/mol
InChI Key: NDTKEXALJOPCDP-UHFFFAOYSA-N
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Description

1-Benzyl-6-propan-2-ylpyrimidine-2,4-dione is a heterocyclic compound featuring a pyrimidine ring substituted with benzyl and isopropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-6-propan-2-ylpyrimidine-2,4-dione can be synthesized through several methods. One common approach involves the condensation of benzylamine with isobutyryl chloride to form an intermediate, which is then cyclized with urea under acidic conditions to yield the desired pyrimidine derivative .

Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as employing purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-6-propan-2-ylpyrimidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, alkyl halides.

Major Products Formed:

Scientific Research Applications

1-Benzyl-6-propan-2-ylpyrimidine-2,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzyl-6-propan-2-ylpyrimidine-2,4-dione involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access. Additionally, it can modulate receptor activity by interacting with receptor binding sites, thereby influencing cellular signaling pathways .

Comparison with Similar Compounds

    6-Benzyl-1-(ethoxymethyl)-5-isopropylpyrimidine-2,4-dione (MKC-442): Known for its antiviral activity against HIV-1.

    6-Benzyl-1-(benzyloxymethyl)-5-isopropylpyrimidine-2,4-dione (TNK-651): Exhibits high activity against HIV-1.

Uniqueness: 1-Benzyl-6-propan-2-ylpyrimidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzyl and isopropyl groups contribute to its stability and reactivity, making it a valuable compound for various applications .

Properties

CAS No.

821795-64-6

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

1-benzyl-6-propan-2-ylpyrimidine-2,4-dione

InChI

InChI=1S/C14H16N2O2/c1-10(2)12-8-13(17)15-14(18)16(12)9-11-6-4-3-5-7-11/h3-8,10H,9H2,1-2H3,(H,15,17,18)

InChI Key

NDTKEXALJOPCDP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=O)NC(=O)N1CC2=CC=CC=C2

Origin of Product

United States

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